3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile
Description
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. This compound features an indole core with an ethyl group at the 3-position and a carbonitrile group at the 5-position. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-ethyl-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-2-9-7-13-11-4-3-8(6-12)5-10(9)11/h3-5,9,13H,2,7H2,1H3 |
InChI Key |
PHDNBYRXDOYGSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . Another method includes the cyclization of appropriate precursors under specific conditions, such as using acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce amines or other derivatives .
Scientific Research Applications
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1H-indole: Known for its anticancer properties.
5-Fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic activity against cancer cell lines.
Indole-3-carboxaldehyde: Used in the synthesis of various bioactive compounds
Uniqueness
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, supported by data tables and relevant research findings.
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile belongs to the class of dihydroindoles characterized by a bicyclic structure featuring an indole moiety. Its molecular formula is with a molecular weight of approximately 188.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related indole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antiviral Activity
Recent investigations into the antiviral potential of indole derivatives have highlighted their effectiveness against viruses such as SARS-CoV-2. A study demonstrated that 3-indoleacetonitrile, closely related to our compound of interest, hampers viral replication and enhances host interferon signaling pathways .
In vitro studies showed that 3-indoleacetonitrile significantly inhibited the proliferation of vesicular stomatitis virus (VSV) and herpes simplex virus type 1 (HSV-1) in cell cultures, suggesting a broad-spectrum antiviral efficacy .
Study on Antiviral Effects
In a controlled study, mice treated with 3-indoleacetonitrile showed reduced viral titers and improved survival rates post-infection with SARS-CoV-2. The treatment led to an increase in mitochondrial antiviral-signaling protein levels, indicating enhanced antiviral responses .
Antimicrobial Testing
A series of synthetic analogs derived from 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile were evaluated for antimicrobial activity using standard agar diffusion methods. The results indicated varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives showing significant inhibition zones compared to control groups.
The biological activity of 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is believed to be linked to its ability to interact with specific molecular targets within pathogens. For example:
- Antimicrobial Activity : Interaction with bacterial enzymes or structural components leading to cell lysis.
- Antiviral Activity : Modulation of host immune responses and direct inhibition of viral replication mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
